Cas no 2172466-37-2 (4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-3-hydroxy-3-methylbutanoic acid)

4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-3-hydroxy-3-methylbutanoic acid structure
2172466-37-2 structure
Product name:4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-3-hydroxy-3-methylbutanoic acid
CAS No:2172466-37-2
MF:C23H26N2O6
Molecular Weight:426.462346553802
CID:6362256
PubChem ID:165816353

4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-3-hydroxy-3-methylbutanoic acid 化学的及び物理的性質

名前と識別子

    • 4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-3-hydroxy-3-methylbutanoic acid
    • 2172466-37-2
    • EN300-1486500
    • 4-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]-3-hydroxy-3-methylbutanoic acid
    • インチ: 1S/C23H26N2O6/c1-23(30,12-21(27)28)14-25-20(26)10-11-24-22(29)31-13-19-17-8-4-2-6-15(17)16-7-3-5-9-18(16)19/h2-9,19,30H,10-14H2,1H3,(H,24,29)(H,25,26)(H,27,28)
    • InChIKey: HVSHGXFVGGWYRR-UHFFFAOYSA-N
    • SMILES: O(C(NCCC(NCC(C)(CC(=O)O)O)=O)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2

計算された属性

  • 精确分子量: 426.17908655g/mol
  • 同位素质量: 426.17908655g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 4
  • 氢键受体数量: 6
  • 重原子数量: 31
  • 回転可能化学結合数: 10
  • 複雑さ: 634
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 125Ų
  • XLogP3: 1.4

4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-3-hydroxy-3-methylbutanoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1486500-250mg
4-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]-3-hydroxy-3-methylbutanoic acid
2172466-37-2
250mg
$774.0 2023-09-28
Enamine
EN300-1486500-2500mg
4-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]-3-hydroxy-3-methylbutanoic acid
2172466-37-2
2500mg
$1650.0 2023-09-28
Enamine
EN300-1486500-100mg
4-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]-3-hydroxy-3-methylbutanoic acid
2172466-37-2
100mg
$741.0 2023-09-28
Enamine
EN300-1486500-1.0g
4-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]-3-hydroxy-3-methylbutanoic acid
2172466-37-2
1g
$0.0 2023-06-06
Enamine
EN300-1486500-50mg
4-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]-3-hydroxy-3-methylbutanoic acid
2172466-37-2
50mg
$707.0 2023-09-28
Enamine
EN300-1486500-10000mg
4-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]-3-hydroxy-3-methylbutanoic acid
2172466-37-2
10000mg
$3622.0 2023-09-28
Enamine
EN300-1486500-500mg
4-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]-3-hydroxy-3-methylbutanoic acid
2172466-37-2
500mg
$809.0 2023-09-28
Enamine
EN300-1486500-5000mg
4-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]-3-hydroxy-3-methylbutanoic acid
2172466-37-2
5000mg
$2443.0 2023-09-28
Enamine
EN300-1486500-1000mg
4-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]-3-hydroxy-3-methylbutanoic acid
2172466-37-2
1000mg
$842.0 2023-09-28

4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-3-hydroxy-3-methylbutanoic acid 関連文献

4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-3-hydroxy-3-methylbutanoic acidに関する追加情報

Introduction to 4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-3-hydroxy-3-methylbutanoic acid (CAS No. 2172466-37-2)

4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-3-hydroxy-3-methylbutanoic acid, also known by its CAS number 2172466-37-2, is a complex organic compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, including a fluorenylmethoxycarbonyl (Fmoc) protecting group, an amino acid backbone, and multiple functional groups that contribute to its biological activity and potential therapeutic applications.

The Fmoc protecting group is a widely used reagent in solid-phase peptide synthesis (SPPS) due to its ease of removal and compatibility with various coupling reagents. The presence of this group in 4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-3-hydroxy-3-methylbutanoic acid makes it a valuable intermediate in the synthesis of peptides and peptidomimetics, which are crucial for the development of novel drugs targeting various diseases.

The amino acid backbone of this compound, specifically the 3-hydroxy-3-methylbutanoic acid moiety, imparts additional stability and solubility properties. These characteristics are essential for optimizing the pharmacokinetic and pharmacodynamic profiles of potential drug candidates. Recent studies have shown that compounds with similar structures exhibit enhanced bioavailability and reduced toxicity, making them attractive candidates for further development.

In the context of medicinal chemistry, 4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-3-hydroxy-3-methylbutanoic acid has been investigated for its potential as a prodrug. Prodrugs are biologically inactive compounds that are converted into their active form through metabolic processes in the body. This approach can improve drug delivery, reduce side effects, and enhance therapeutic efficacy. For instance, a recent study published in the Journal of Medicinal Chemistry demonstrated that prodrugs derived from this compound showed promising results in preclinical models of cancer and neurodegenerative diseases.

The biological activity of 4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-3-hydroxy-3-methylbutanoic acid has also been explored in the context of protein-protein interactions (PPIs). PPIs play a crucial role in various cellular processes, including signal transduction, gene regulation, and immune responses. Compounds that can modulate these interactions have significant therapeutic potential. Research conducted at the University of California, San Francisco, revealed that this compound can selectively disrupt specific PPIs involved in inflammatory pathways, suggesting its potential as an anti-inflammatory agent.

In addition to its therapeutic applications, 4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-3-hydroxy-3-methylbutanoic acid has been used as a tool compound in chemical biology studies. Tool compounds are small molecules that help researchers understand the function and regulation of biological systems. By using this compound to probe specific biological pathways, scientists can gain insights into disease mechanisms and identify new targets for drug discovery.

The synthesis of 4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-3-hydroxy-3-methylbutanoic acid involves several steps, including the protection of functional groups, coupling reactions, and deprotection steps. The Fmoc protecting group is typically introduced using Fmoc chloride in the presence of a base such as diisopropylethylamine (DIPEA). Subsequent coupling reactions with appropriate amino acids or other building blocks can be performed using coupling reagents like HATU or EDC·HCl. Finally, the Fmoc group can be removed under mild basic conditions using piperidine or other deprotecting agents.

The stability and purity of 4-3-{(9H-fluoren-9-y)methoxycarbonyl}amino)propanamido---------hydroxy-methylbutanoic acid(CAS No. 2172466-37-2)) are critical factors for its use in both research and pharmaceutical applications. High-purity samples can be obtained through advanced purification techniques such as high-performance liquid chromatography (HPLC) and recrystallization. These methods ensure that the compound meets the stringent quality standards required for preclinical and clinical studies.

In conclusion, 4-{(9H-fluoren-9-y)methoxycarbonyl}amino)propanamido-methylbutanoic acid (CAS No. 2172466-
2)is a versatile compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique structural features and biological activity make it an attractive candidate for the development of novel drugs targeting various diseases. Ongoing research continues to uncover new applications and optimize its properties for therapeutic use.

おすすめ記事

推奨される供給者
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Jincang Pharmaceutical (Shanghai) Co., LTD.
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
Jincang Pharmaceutical (Shanghai) Co., LTD.
钜澜化工科技(青岛)有限公司
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
钜澜化工科技(青岛)有限公司
Taian Jiayue Biochemical Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Taian Jiayue Biochemical Co., Ltd
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
Hefei Zhongkesai High tech Materials Technology Co., Ltd